molecular formula C23H19FN6O2 B2891574 N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207019-27-9

N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2891574
CAS No.: 1207019-27-9
M. Wt: 430.443
InChI Key: AWYPDTFYNHNJQD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN6O2 and its molecular weight is 430.443. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

The synthesis of heterocycles incorporating an antipyrine moiety, including structures related to the given compound, has shown potential in anticancer and antimicrobial activities. For example, the facile synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety has been described. These compounds have been found to possess notable anticancer and antimicrobial activities (S. Riyadh, N. A. Kheder, & Ahlam M. Asiry, 2013).

Radioligand Imaging

Compounds structurally related to the specified chemical have been explored for their potential as selective ligands for radioligand imaging. Specifically, derivatives have been reported as selective ligands of the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging to study neuroinflammatory processes. For instance, the radiosynthesis of [18F]PBR111, a compound designed with a fluorine atom for labeling with fluorine-18, allows for in vivo imaging using PET, demonstrating the compound's utility in medical diagnostics (F. Dollé, F. Hinnen, et al., 2008).

Antipsychotic Potential

Research into novel potential antipsychotic agents has identified compounds with structures akin to the queried chemical. These compounds have been shown to possess an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting their potential as new therapeutic agents for psychiatric disorders. The study of their synthesis, pharmacological evaluation, and structural-activity relationship provides valuable insights into their mechanism of action and therapeutic potential (L D Wise, D E Butler, et al., 1987).

Antioxidant Activity

Compounds incorporating the core structure of the queried chemical have been synthesized and evaluated for their antioxidant activities. The exploration of N-substituted benzyl/phenyl derivatives has led to the identification of molecules with significant radical scavenging activity, highlighting their potential in the development of antioxidant therapies (Matloob Ahmad, H. Siddiqui, et al., 2012).

In Vitro Anticoronavirus and Antitumoral Activity

The discovery of pyrazolo[1,5-a]pyrimidine derivatives has unveiled compounds with promising in vitro anticoronavirus and antitumoral activities. Structural variations in these compounds have allowed for the tuning of biological properties towards specific antiviral or antitumoral activities, suggesting a versatile platform for the development of new therapeutic agents (Parameshwara Chary Jilloju, L. Persoons, et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the reaction of 2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 2,5-dimethylaniline in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid", "2,5-dimethylaniline", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid and 2,5-dimethylaniline in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 3: Filter the reaction mixture to remove any insoluble byproducts and wash the filter cake with a suitable solvent.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride and heat the mixture under reflux conditions for several hours.", "Step 6: Cool the reaction mixture and pour it into a suitable solvent such as water or ethyl acetate.", "Step 7: Collect the precipitated product by filtration and wash it with a suitable solvent.", "Step 8: Dry the product under reduced pressure to obtain N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide as a white solid." ] }

CAS No.

1207019-27-9

Molecular Formula

C23H19FN6O2

Molecular Weight

430.443

IUPAC Name

N-(2,5-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H19FN6O2/c1-14-3-4-15(2)18(11-14)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

AWYPDTFYNHNJQD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2

solubility

not available

Origin of Product

United States

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